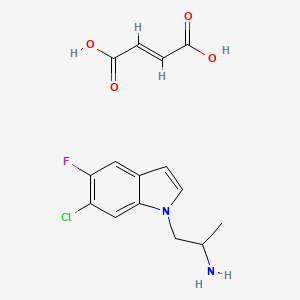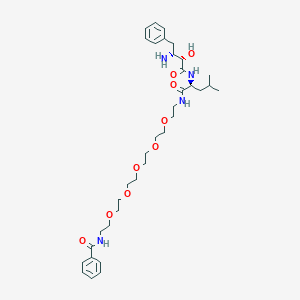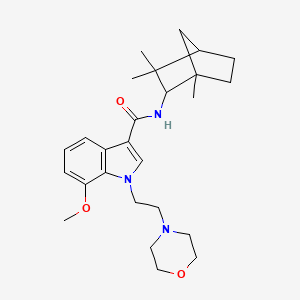![molecular formula C42H77NO2 B15073434 1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine involves several steps. The primary synthetic route includes the reaction of piperidine with octadecadienoic acid derivatives under specific conditions. The reaction is typically carried out in an organic solvent such as ethanol, with the temperature maintained at a controlled level to ensure optimal yield . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s membrane fusion properties make it valuable in studies involving cell membrane dynamics and lipid bilayer interactions.
Medicine: It is explored for its potential in drug delivery systems, particularly for delivering therapeutic agents across cell membranes.
Mechanism of Action
The mechanism of action of 1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine involves its interaction with lipid bilayers. The compound integrates into the lipid bilayer, causing destabilization and fusion of the membrane. This property is particularly useful in drug delivery, where the compound facilitates the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine can be compared with other cationic lipids such as:
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP): Unlike DOTAP, which is commonly used in gene delivery, this compound offers enhanced membrane fusion properties.
N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA): While DOTMA is effective in transfection, this compound provides better stability and efficiency in certain applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C42H77NO2 |
|---|---|
Molecular Weight |
628.1 g/mol |
IUPAC Name |
1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine |
InChI |
InChI=1S/C42H77NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-44-42(36-38-43(3)39-37-42)45-41-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-41H2,1-3H3/b14-12-,15-13-,20-18-,21-19- |
InChI Key |
KURBRAZBXURPCJ-QYCRHRGJSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOC1(CCN(CC1)C)OCCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOC1(CCN(CC1)C)OCCCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


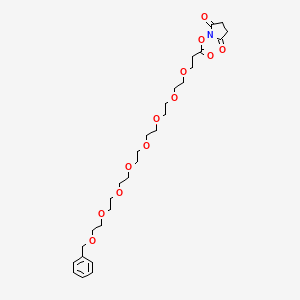
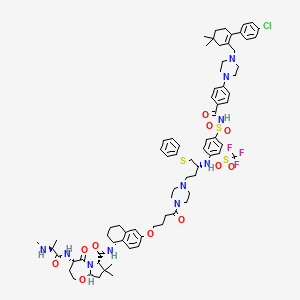
![N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15073371.png)
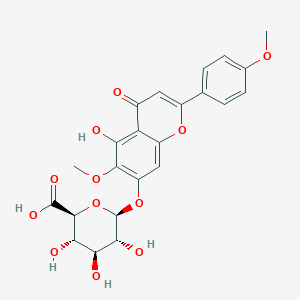
![[(8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B15073388.png)
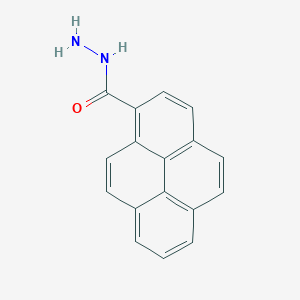
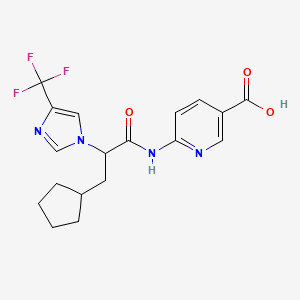
![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
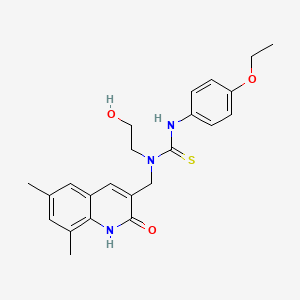
![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)

